molecular formula C18H32Br2Cl2N4O2 B1202934 Dibrospidium Chloride CAS No. 86641-76-1

Dibrospidium Chloride

Cat. No.: B1202934
CAS No.: 86641-76-1
M. Wt: 567.2 g/mol
InChI Key: CURYRIVJTBNEGU-UHFFFAOYSA-L
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Description

Dibrospidium chloride, also known as spirobromin, is a compound with the chemical formula C18H32Br2Cl2N4O2. It is an alkylating antineoplastic agent that has been investigated for its potential to treat bone cancer. The compound exhibits anti-inflammatory and anti-neoplastic properties .

Mechanism of Action

Dibrospidium Chloride, also known as Spirobromin, is a compound that has been investigated for its potential therapeutic properties . This article provides a comprehensive overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that this compound is an alkylating antineoplastic agent , which suggests that it likely targets DNA in cancer cells, causing damage that inhibits cell division and leads to cell death.

Mode of Action

As an alkylating agent, this compound likely works by adding an alkyl group to the guanine base of DNA, at the number 7 nitrogen atom of the purine ring . This alkylation damages the DNA, preventing the cancer cell from proliferating or leading to cell death .

Result of Action

This compound has potential anti-inflammatory and anti-neoplastic properties . It has been investigated for its potential to treat bone cancer . The compound’s alkylating action on DNA can lead to cell death, thereby reducing the proliferation of cancer cells.

Biochemical Analysis

Biochemical Properties

Dibrospidium Chloride plays a significant role in biochemical reactions due to its alkylating properties. It interacts with various enzymes, proteins, and other biomolecules, primarily by forming covalent bonds with nucleophilic groups. This interaction leads to the inhibition of DNA replication and transcription, which is crucial for its antineoplastic activity . The compound’s ability to form cross-links within DNA strands disrupts the normal function of the DNA, leading to cell death. This compound also interacts with proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound induces apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, this compound affects cell cycle regulation by causing cell cycle arrest at the G2/M phase, preventing cells from proliferating . This compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links . These modifications result in the inhibition of DNA replication and transcription, ultimately causing cell death. This compound also binds to and inhibits the activity of enzymes involved in DNA repair, such as DNA polymerases and topoisomerases . This inhibition further enhances the cytotoxic effects of the compound by preventing the repair of damaged DNA. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that this compound can cause persistent changes in cellular function, including sustained cell cycle arrest and apoptosis . In vitro and in vivo studies have also demonstrated that the compound’s cytotoxic effects can be maintained over extended periods, making it a promising candidate for long-term cancer treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause significant toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve optimal therapeutic effects without causing excessive toxicity . These findings highlight the importance of dose optimization in the clinical use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its alkylating properties. The compound interacts with enzymes and cofactors involved in DNA synthesis and repair, leading to the formation of DNA adducts and cross-links . These interactions disrupt normal metabolic processes, resulting in altered metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of enzymes involved in cellular metabolism, leading to reduced energy production and increased oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and nucleic acids, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus . Additionally, the compound can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it can exert its cytotoxic effects .

Chemical Reactions Analysis

Types of Reactions

Dibrospidium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of bromine atoms with other functional groups .

Scientific Research Applications

Dibrospidium chloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used in various chemical reactions and studies due to its unique properties.

    Biology: this compound is investigated for its potential biological activities, including anti-inflammatory and anti-neoplastic effects.

    Medicine: The compound is being studied as a potential treatment for bone cancer and other types of cancer due to its alkylating antineoplastic properties.

    Industry: This compound is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure and its potential as an antineoplastic agent. Its ability to target and disrupt DNA replication makes it a valuable compound in cancer research and treatment .

Properties

IUPAC Name

3-bromo-1-[12-(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32Br2N4O2.2ClH/c19-3-1-17(25)21-5-9-23(10-6-21)13-15-24(16-14-23)11-7-22(8-12-24)18(26)2-4-20;;/h1-16H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURYRIVJTBNEGU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1C(=O)CCBr)CC[N+]3(CCN(CC3)C(=O)CCBr)CC2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Br2Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006989
Record name 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86641-76-1
Record name Dibrospidium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086641761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBROSPIDIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX5L9Y3Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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